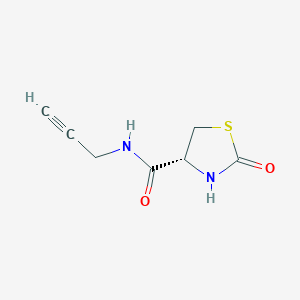

(R)-2-Oxo-N-2-propyn-1-yl-4-thiazolidinecarboxamide

概要

説明

準備方法

合成経路と反応条件

SHIP 2a の合成には、チアゾリジン誘導体とプロパルギルアミン誘導体を特定の条件下で反応させる必要があります。 この反応には通常、ジメチルスルホキシド (DMSO) などの溶媒と触媒が必要で、これらが目的の生成物の形成を促進します .

工業生産方法

SHIP 2a の工業生産では、同様の合成経路が用いられますが、より大規模です。 このプロセスには、収率と純度を高めるために、反応条件を最適化することが含まれます。 その後、化合物は、高性能液体クロマトグラフィー (HPLC) などの技術を使用して精製され、純度が 98% 以上に達します.

化学反応の分析

反応の種類

SHIP 2a は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を形成することができます。

還元: 還元反応では、SHIP 2a を還元型に変換することができます。

置換: この化合物は、官能基が別の基に置換される置換反応を起こすことができます。

一般的な試薬と条件

これらの反応で一般的に使用される試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤などがあります。 これらの反応は通常、制御された温度と pH 条件下で行われ、目的の結果が得られるようにします.

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化により酸化チアゾリジン誘導体が生成される場合があり、置換反応によりさまざまな置換チアゾリジン化合物が生成される可能性があります.

科学研究への応用

SHIP 2a は、以下を含む幅広い科学研究への応用があります。

化学: 有機合成の試薬および分析化学の標準物質として使用されます。

生物学: 特にシスタチオニン γ リアーゼ阻害を含む酵素阻害の研究で使用されます。

医学: 硫化水素産生に関連する疾患における潜在的な治療的用途について調査されています。

科学的研究の応用

(R)-2-Oxo-N-2-propyn-1-yl-4-thiazolidinecarboxamide has been identified as a potent and selective competitive inhibitor of cystathionine γ-lyase (CSE), an enzyme involved in the transsulfuration pathway. This inhibition has several implications:

- Cardiovascular Health : By modulating hydrogen sulfide levels, the compound may play a role in cardiovascular health, potentially impacting conditions such as hypertension.

- Metabolic Disorders : Its inhibition of CSE suggests potential therapeutic applications in metabolic disorders, including diabetes.

- Neurodegenerative Diseases : The compound's ability to influence cellular signaling pathways positions it as a candidate for research into neurodegenerative diseases.

Applications in Drug Development

The unique properties of this compound make it valuable in drug development:

- Lead Compound for New Drugs : Its selective inhibition profile against cystathionine γ-lyase makes it an attractive lead compound for developing new therapeutics targeting metabolic pathways.

- Potential for Combination Therapies : The compound's mechanism may complement existing treatments for conditions like hypertension and diabetes, suggesting avenues for combination therapies.

Comparative Analysis with Related Compounds

Several compounds share structural similarities with this compound. Below is a comparative table highlighting their unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| L-2-Oxothiazolidine-4-carboxylic acid propargyl amide | Contains a carboxylic acid moiety | Selective competitive inhibitor of cystathionine γ-lyase |

| N-2-Propyne-1-yloxycarbonylthiazolidinone | Lacks oxo group; different nitrogen substituent | Does not inhibit cystathionine γ-lyase |

| Thiazolidinedione derivatives | Contains a dione structure | Primarily used for diabetes treatment |

This comparison underscores the distinctiveness of this compound in its specific inhibition of cystathionine γ-lyase, making it particularly relevant for studies related to hydrogen sulfide metabolism.

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of this compound in various applications:

- Inhibition Studies : Research has shown that the compound effectively inhibits cystathionine γ-lyase, impacting hydrogen sulfide production, which is crucial for various physiological processes.

- Therapeutic Implications : Observational studies suggest that compounds with similar mechanisms may offer therapeutic benefits in treating conditions such as hypertension and diabetes .

- Antiparasitic Activity : Preliminary data indicate that related compounds exhibit significant activity against Trypanosoma brucei, suggesting that this compound may also possess antiparasitic properties.

作用機序

SHIP 2a は、硫化水素 (H2S) の産生に関与する酵素であるシスタチオニン γ リアーゼを阻害することで、その効果を発揮します。 この酵素を阻害することにより、SHIP 2a は H2S の産生を減らしますが、H2S はさまざまな生理学的プロセスに役割を果たします。 これに関与する分子標的と経路には、シスタチオニン γ リアーゼの活性部位との相互作用が含まれ、これにより酵素活性が低下し、その結果 H2S レベルが低下します.

類似化合物の比較

類似化合物

シスタチオニン-γ-リアーゼ-IN-1: シスタチオニン γ リアーゼの別の阻害剤で、同様の特性があります。

シスタチオニン-γ-リアーゼ-IN-2: 構造は異なりますが、シスタチオニン γ リアーゼに対する阻害効果が類似しています。

SHIP 2a の独自性

SHIP 2a は、その特定の分子構造により、比較的低い IC50 値でシスタチオニン γ リアーゼを効果的に阻害できるため、独特です。 これは、硫化水素産生および関連する生理学的プロセスに関する研究における貴重なツールとなります .

類似化合物との比較

Similar Compounds

Cystathionine-γ-lyase-IN-1: Another inhibitor of cystathione γ lyase with similar properties.

Cystathionine-γ-lyase-IN-2: A compound with a different structure but similar inhibitory effects on cystathione γ lyase.

Uniqueness of SHIP 2a

SHIP 2a is unique due to its specific molecular structure, which allows it to effectively inhibit cystathione γ lyase with a relatively low IC50 value. This makes it a valuable tool in research involving hydrogen sulfide production and related physiological processes .

生物活性

(R)-2-Oxo-N-2-propyn-1-yl-4-thiazolidinecarboxamide, commonly referred to as SHIP 2a, is a compound known for its role as a cystathione γ-lyase (CSE) inhibitor. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Chemical Name: this compound

- Molecular Formula: C7H8N2O2S

- Molecular Weight: 184.22 g/mol

- CAS Number: 2165706-30-7

- Purity: ≥98% (HPLC)

SHIP 2a functions primarily as an inhibitor of cystathione γ-lyase (CSE), which is involved in the production of hydrogen sulfide (H₂S) from cysteine. The inhibition of CSE has significant implications in various physiological and pathological processes, particularly in cardiovascular health.

Inhibition Profile

The compound exhibits an IC50 value of approximately 6.3 μM, indicating its potency in inhibiting H₂S production in biological systems. This inhibition has been demonstrated through experiments involving mouse aorta homogenates and L-cysteine-induced relaxation of rat aortic rings ex vivo .

Cardiovascular Implications

Research has shown that the inhibition of H₂S production can affect vascular tone and may contribute to the modulation of blood pressure. The ex vivo studies indicate that SHIP 2a can effectively prevent the relaxation of vascular smooth muscle induced by L-cysteine, suggesting a potential role in managing conditions like hypertension .

Antimicrobial Activity

While the primary focus has been on its role as a CSE inhibitor, related thiazolidine derivatives have been evaluated for antimicrobial properties. Studies have shown that certain derivatives exhibit significant antibacterial and antifungal activities against various strains, including Escherichia coli, Staphylococcus aureus, and Candida albicans[^3]. This suggests that compounds within the thiazolidine family may have broader therapeutic applications beyond CSE inhibition.

Study 1: CSE Inhibition and Vascular Health

In a study conducted by Corvino et al. (2016), SHIP 2a was highlighted for its selective inhibition of CSE, leading to decreased H₂S levels in vascular tissues. The findings indicated potential therapeutic avenues for treating vascular diseases where H₂S plays a detrimental role .

Study 2: Antimicrobial Properties

A recent study explored the synthesis and biological evaluation of various thiazolidine derivatives, including those related to SHIP 2a. The results demonstrated notable antimicrobial activity against multiple bacterial and fungal strains, suggesting that modifications to the thiazolidine structure could yield potent antimicrobial agents .

Data Summary Table

| Property | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 2165706-30-7 |

| Molecular Formula | C7H8N2O2S |

| Molecular Weight | 184.22 g/mol |

| IC50 (CSE Inhibition) | 6.3 μM |

| Antimicrobial Activity | Effective against E. coli, S. aureus, C. albicans |

特性

IUPAC Name |

(4R)-2-oxo-N-prop-2-ynyl-1,3-thiazolidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2S/c1-2-3-8-6(10)5-4-12-7(11)9-5/h1,5H,3-4H2,(H,8,10)(H,9,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWEQVHWJNCRXGP-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)C1CSC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCNC(=O)[C@@H]1CSC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。